MX1013

Vue d'ensemble

Description

MX1013 is a potent, irreversible dipeptide caspase inhibitor with significant antiapoptotic activity. It is known for its ability to inhibit recombinant human caspase 3 with an IC50 of 30 nanomolar . Caspases are crucial enzymes involved in the process of apoptosis, or programmed cell death, making this compound a valuable compound in the study and potential treatment of diseases related to cell death.

Applications De Recherche Scientifique

MX1013 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of caspase inhibition and the role of caspases in apoptosis. In biology, this compound is used to investigate the pathways involved in programmed cell death and to develop potential therapies for diseases related to apoptosis .

In medicine, this compound has shown promise in protecting cells from apoptotic insults in various animal models, including models of liver failure, brain ischemia, and acute myocardial infarction . Its ability to inhibit apoptosis makes it a potential candidate for the treatment of diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases .

Mécanisme D'action

MX1013 exerts its effects by irreversibly inhibiting caspases, which are key enzymes involved in the process of apoptosis. The compound binds to the active site of caspases, preventing their proteolytic activity and thereby inhibiting the cascade of events that lead to programmed cell death . This inhibition is selective for caspases and does not significantly affect noncaspase proteases .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

MX1013 plays a significant role in biochemical reactions, particularly in the inhibition of caspases . It inhibits caspases 1, 3, 6, 7, 8, and 9, with IC50 values ranging from 5 to 20 nm . It is selective for caspases and is a poor inhibitor of noncaspase proteases, such as cathepsin B, calpain I, or Factor Xa .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It inhibits apoptosis in several cell culture models, including caspase 3 processing, PARP cleavage, and DNA fragmentation . This compound is more active than tetrapeptide- and tripeptide-based caspase inhibitors, and blocked apoptosis at concentrations as low as 0.5 microm .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of caspases . As a potent, irreversible dipeptide caspase inhibitor, it binds to caspases and inhibits their activity, thereby preventing the cascade of events that lead to apoptosis .

Temporal Effects in Laboratory Settings

Over time, this compound has shown to maintain its stability and effectiveness in laboratory settings . It has been observed to consistently inhibit apoptosis in various cell culture models .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At a dose of 1 mg kg-1 i.v., this compound prevented liver damage and the lethality caused by Fas death receptor activation in the anti-Fas mouse-liver apoptosis model .

Metabolic Pathways

Given its role as a caspase inhibitor, it likely interacts with enzymes and cofactors involved in the apoptosis pathway .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: MX1013 is synthesized through a series of chemical reactions that involve the formation of a dipeptide structure. The synthesis typically involves the use of specific amino acid derivatives and protective groups to ensure the correct formation of the dipeptide bond. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the synthetic routes used in the laboratory. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing quality control measures to ensure consistency in the final product. The use of automated systems and advanced analytical techniques would be essential in the large-scale production of this compound .

Analyse Des Réactions Chimiques

Types of Reactions: MX1013 primarily undergoes inhibition reactions with caspases. It is selective for caspases and is a poor inhibitor of noncaspase proteases such as cathepsin B, calpain I, or Factor Xa . The compound inhibits three key markers of apoptosis: the proteolytic maturation of caspase 3, the caspase-mediated cleavage of poly (ADP-ribose) polymerase, and the fragmentation of genomic deoxyribonucleic acid .

Common Reagents and Conditions: The reactions involving this compound typically require specific reagents such as amino acid derivatives, protective groups, and catalysts. The conditions often include controlled temperatures, specific pH levels, and the use of organic solvents to facilitate the reactions .

Major Products Formed: The major products formed from the reactions involving this compound are the inhibited caspases and the prevention of apoptosis markers such as the cleavage of poly (ADP-ribose) polymerase and the fragmentation of genomic deoxyribonucleic acid .

Comparaison Avec Des Composés Similaires

MX1013 is unique in its potency and selectivity as a caspase inhibitor. Similar compounds include Z-VAD-fmk and other tetrapeptide- and tripeptide-based caspase inhibitors . this compound is more aqueous soluble and has shown greater activity in blocking apoptosis at lower concentrations compared to these other inhibitors . This makes this compound a valuable tool in the study of apoptosis and a potential candidate for therapeutic applications.

List of Similar Compounds:- Z-VAD-fmk

- Tetrapeptide-based caspase inhibitors

- Tripeptide-based caspase inhibitors

Propriétés

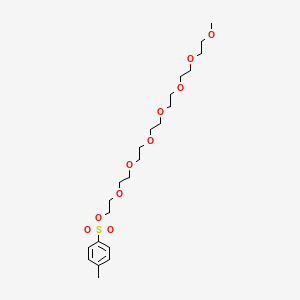

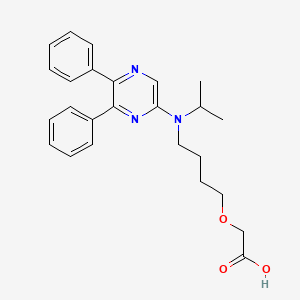

IUPAC Name |

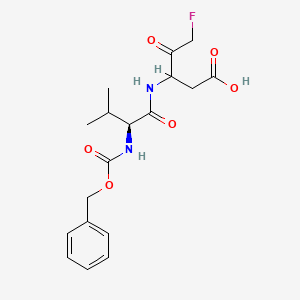

5-fluoro-3-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN2O6/c1-11(2)16(17(25)20-13(8-15(23)24)14(22)9-19)21-18(26)27-10-12-6-4-3-5-7-12/h3-7,11,13,16H,8-10H2,1-2H3,(H,20,25)(H,21,26)(H,23,24)/t13?,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBWGROBJJXCJJ-VYIIXAMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2s)-2-(2-{[1-(4-Methoxybenzoyl)-2-Methyl-5-(Trifluoromethoxy)-1h-Indol-3-Yl]methyl}phenoxy)propanoic Acid](/img/structure/B1676817.png)

![N-(2-amino-5-(thiophen-2-yl)phenyl)-6-(2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-8-yl)nicotinamide](/img/structure/B1676818.png)